molecular formula C8H16O3 B13771355 2-Hydroxyheptyl formate CAS No. 68443-65-2

2-Hydroxyheptyl formate

Cat. No.: B13771355
CAS No.: 68443-65-2
M. Wt: 160.21 g/mol
InChI Key: CGPQXTSYZUTIPW-UHFFFAOYSA-N
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Description

2-Hydroxyheptyl formate is an organic compound known for its unique properties and applications. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. The compound is characterized by its pleasant champagne-like aroma and volatility, making it a valuable ingredient in various products like perfumes, soaps, shampoos, and chewing gums .

Chemical Reactions Analysis

2-Hydroxyheptyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxyheptyl formate has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 2-Hydroxyheptyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Hydroxyheptyl formate can be compared with other similar compounds, such as:

  • 1,2-Heptanediol formate
  • 1,2-Heptanediol 1-formate

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its distinct aroma and volatility, which make it particularly valuable in the fragrance industry .

Properties

CAS No.

68443-65-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-hydroxyheptyl formate

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3

InChI Key

CGPQXTSYZUTIPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC=O)O

Origin of Product

United States

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